Cas no 2228633-75-6 ({2,2-dimethyl-1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol)

{2,2-Dimethyl-1-[2-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanol is a fluorinated pyridine derivative featuring a cyclopropane ring with a hydroxymethyl substituent. This compound is of interest due to its unique structural motif, combining a trifluoromethylpyridine moiety with a sterically hindered cyclopropane framework. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl functionality provides a handle for further derivatization. Such structural attributes make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its rigid cyclopropane core may also contribute to improved conformational control in ligand design. The compound is typically handled under inert conditions due to potential sensitivity.
{2,2-dimethyl-1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol structure
2228633-75-6 structure
Product Name:{2,2-dimethyl-1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol
CAS No:2228633-75-6
MF:C12H14F3NO
MW:245.240873813629
CID:5996122
PubChem ID:165753462
Update Time:2025-10-29

{2,2-dimethyl-1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol Chemical and Physical Properties

Names and Identifiers

    • {2,2-dimethyl-1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol
    • EN300-1960576
    • 2228633-75-6
    • {2,2-dimethyl-1-[2-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanol
    • Inchi: 1S/C12H14F3NO/c1-10(2)6-11(10,7-17)8-4-3-5-16-9(8)12(13,14)15/h3-5,17H,6-7H2,1-2H3
    • InChI Key: JMPDTXMDDMAYHN-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC=CN=1)C1(CO)CC1(C)C)(F)F

Computed Properties

  • Exact Mass: 245.10274856g/mol
  • Monoisotopic Mass: 245.10274856g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 33.1Ų

{2,2-dimethyl-1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol Pricemore >>

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Additional information on {2,2-dimethyl-1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol

{2,2-Dimethyl-1-(2-trifluoromethylpyridin-3-yl)cyclopropyl}methanol (CAS No. 2228633-75-6): A Comprehensive Overview

The compound {2,2-Dimethyl-1-(2-trifluoromethylpyridin-3-yl)cyclopropyl}methanol (hereafter referred to as Compound A) is a highly specialized organic molecule with the CAS registry number 2228633-75-6. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural features and potential applications. The molecule consists of a cyclopropane ring substituted with a methyl group at the 1-position and a pyridine ring at the 3-position, which is further substituted with a trifluoromethyl group. The presence of these functional groups imparts Compound A with distinctive chemical and physical properties.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug design. The strained ring structure of cyclopropane provides unique opportunities for molecular interactions, making it a valuable component in the development of bioactive molecules. In the case of Compound A, the cyclopropane ring is further modified with methyl and pyridine substituents, which enhance its stability and reactivity. The trifluoromethyl group attached to the pyridine ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its interactions with biological systems.

One of the most intriguing aspects of Compound A is its potential as a building block for advanced materials. Researchers have explored its use in constructing supramolecular assemblies and functional polymers. The combination of a rigid cyclopropane core and a flexible pyridine side chain allows for diverse self-assembling behaviors, making Compound A a promising candidate for applications in nanotechnology and optoelectronics.

In terms of synthesis, Compound A can be prepared via a multi-step process involving nucleophilic aromatic substitution and cyclopropanation reactions. Recent advancements in catalytic methods have enabled more efficient pathways for its production, reducing costs and improving yields. For instance, the use of palladium-catalyzed coupling reactions has been reported to facilitate the construction of the pyridine-cyclopropane linkage in Compound A.

From an environmental standpoint, Compound A exhibits moderate biodegradability under aerobic conditions. Studies have shown that it undergoes hydrolytic cleavage under specific pH conditions, leading to the formation of less complex byproducts. However, further research is required to fully understand its environmental impact and develop strategies for safe disposal.

Looking ahead, Compound A holds immense potential in various fields. Its ability to act as both a chiral building block and a functional material precursor positions it as a versatile compound in modern chemistry. Ongoing research is focused on optimizing its synthesis pathways and exploring novel applications in drug delivery systems and advanced materials science.

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